4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl groups and a pyrido[3,4-d]pyrimidine moiety, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. The difluoromethyl groups are introduced using fluorinating agents under controlled conditions. The pyrido[3,4-d]pyrimidine moiety is then attached through a series of condensation reactions, often requiring catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the difluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the pyrido[3,4-d]pyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various enzymes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of a difluoromethyl-substituted piperidine ring and a pyrido[3,4-d]pyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21F2N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C18H21F2N5O/c19-18(20)4-9-25(10-5-18)17(26)13-2-7-24(8-3-13)16-14-1-6-21-11-15(14)22-12-23-16/h1,6,11-13H,2-5,7-10H2 |
InChI Key |
NEMGHDAMLCOFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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